DNA Polymerase α Inhibitory Potency: Aphidicolin 17-Acetate Versus Parent Aphidicolin
In head-to-head inhibition assays using DNA polymerase α purified from HeLa and Chinese hamster ovary (CHO) cells, 17-acetylaphidicolin (aphidicolin 17-acetate) was 10-fold weaker than the parent compound aphidicolin [1]. Derivatives lacking hydroxyl groups at both the C16 and C17 positions were 100-fold weaker, establishing a rank-order potency gradient that correlates with preservation of the C16/C17 vicinal diol functionality [1]. Notably, active compounds including aphidicolin 17-acetate retained the competitive inhibition mechanism with respect to dCTP and did not inhibit aphidicolin-resistant DNA polymerases, confirming that the C17 acetylation modulates potency without altering target specificity or inhibitory mechanism [1].
| Evidence Dimension | DNA polymerase α inhibitory potency (relative to aphidicolin) |
|---|---|
| Target Compound Data | 10-fold weaker than aphidicolin |
| Comparator Or Baseline | Aphidicolin (parent compound) |
| Quantified Difference | 10-fold reduction in potency |
| Conditions | DNA polymerase α purified from HeLa and Chinese hamster ovary cells |
Why This Matters
Users requiring reduced potency while preserving dCTP-competitive mechanism should select aphidicolin 17-acetate over parent aphidicolin.
- [1] Spadari S, Focher F, Kuenzle C, et al. Inhibition of DNA polymerase alpha by aphidicolin derivatives. Nucleic Acids Res. 1985;13(6):2075-2087. PMID: 3133639 View Source
